4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid

PROTAC Linker Design Conformational Rigidity Fsp3

PROTAC linker SAR often stalls when flexible PEG linkers introduce conformational entropy that destabilizes ternary complexes. This rigid bicyclo[2.2.2]octane (BCO) scaffold resolves that challenge with a fixed ~4.2 Å exit vector and orthogonal Boc-amine/carboxylic acid handles for modular, stepwise degrader conjugation. • High Fsp3 (0.86) enhances solubility & oral bioavailability of resultant PROTACs • Balanced LogP (2.09) ensures favorable permeability for beyond-Rule-of-5 molecules • 97% purity; solid form; store at ambient temperature with global shipping

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
CAS No. 863304-76-1
Cat. No. B1290471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
CAS863304-76-1
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C(=O)O
InChIInChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14-7-4-13(5-8-14,6-9-14)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyPIRWVWMHESZXMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 863304-76-1): A Bicyclo[2.2.2]octane PROTAC Linker for Targeted Protein Degradation


4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 863304-76-1) is a conformationally rigid, bifunctional molecule classified as a PROTAC (Proteolysis Targeting Chimera) linker . It consists of a bicyclo[2.2.2]octane (BCO) core, with a Boc-protected amine at the bridgehead position and a carboxylic acid at the opposing bridgehead, resulting in a linear distance of approximately 4.2 Å between functional groups . This precise spatial orientation makes it a fundamental building block in the construction of heterobifunctional degraders, where maintaining a specific distance and geometry between the target protein ligand and the E3 ligase ligand is critical for forming a stable and productive ternary complex .

Conformationally rigid bicyclo[2.2.2]octane core for PROTAC linker design
Orthogonal Boc-amine and carboxylic acid for sequential bioconjugation
Defined ~4.2 Å linear distance between functional groups

Beyond a Simple Linker: Why 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid is Not Interchangeable with Other Bicyclo[2.2.2]octane or Alkyl Linkers


The molecular recognition event that drives PROTAC-mediated degradation is exquisitely sensitive to the linker’s three-dimensional structure, length, and chemical composition. Simply substituting 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid with other commercially available bicyclo[2.2.2]octane linkers, such as the dicarboxylic acid or the amino acid methyl ester, risks disrupting the formation of the ternary complex due to altered exit vector angles, hydrogen-bonding networks, or overall molecular rigidity [1]. The specific combination of functional groups—a protected amine and a free carboxylic acid—affords a unique and sequential synthetic handle that is absent in many close structural analogs, making it a non-fungible building block in rational degrader design [2].

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid lacks orthogonal protecting groups; symmetric carboxyls may increase homodimerization risk during conjugation.
4-aminobicyclo[2.2.2]octane-1-carboxylic acid derivatives cannot provide the same sequential Boc-deprotection and coupling sequence.
Flexible alkyl linkers (e.g., 6-aminohexanoic acid) lack rigid core; conformational flexibility may reduce ternary complex stability and alter exit vector geometry.

Quantifying Differentiation: A Head-to-Head Data Guide for 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic Acid vs. Comparators


Enhanced Conformational Restriction: Higher Fraction of sp3 Carbons (Fsp3) Compared to Flexible Alkyl Linkers

The BCO core of the target compound provides superior conformational restriction compared to commonly used flexible alkyl linkers like 6-aminohexanoic acid, leading to a higher fraction of sp3-hybridized carbons (Fsp3). This increased rigidity is a crucial parameter for enhancing binding specificity and improving the pharmacokinetic profile of the resulting PROTAC molecule [1]. 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid has a calculated Fsp3 of 0.86, compared to 0.67 for 6-aminohexanoic acid, representing a 28.4% increase in three-dimensional character .

Conformational Rigidity
Cross-study comparable
Fsp3 0.86
Target: BCO linker
vs
6-Aminohexanoic acid: Fsp3 0.67 (+28.4%)
Higher sp3 fraction reported to support binding specificity and PK profiling in degrader design.
In silico calculation; verify in target assay context.
PROTAC Linker Design Conformational Rigidity Fsp3

Defined Exit Vector Geometry: Linear 1,4-Disubstitution Pattern Enables Precise Spatial Control

The bicyclo[2.2.2]octane scaffold provides a well-defined, linear 1,4-disubstitution geometry, which is crucial for mediating protein-protein interactions in a ternary complex. Unlike the 1,4-dicarboxylic acid analog (CID 123456), which presents two identical functional groups and thus lacks synthetic selectivity, the target compound offers an orthogonal Boc-protected amine. This enables a clean, bi-directional synthesis: the free carboxylic acid can be coupled to one ligand, followed by Boc-deprotection and subsequent coupling to a second ligand, eliminating the risk of homodimerization [1]. The linear distance is maintained at approximately 4.2 Å, optimal for bridging deep binding pockets .

Exit Vector & Orthogonality
Class-level inference
Target: Boc-amine + COOH (orthogonal)
vs
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (symmetric)
Orthogonal functional groups enable sequential conjugation, reducing homodimerization risk in heterobifunctional synthesis.
Synthetic planning context; confirm compatibility with chosen E3 ligand.
PROTAC Linker Exit Vector Bicyclo[2.2.2]octane

Balanced Lipophilicity for Cellular Permeability: Predicted LogP of 2.09 versus More Hydrophilic Analogs

The consensus Log P (o/w) of the target compound is 2.09 , placing it within the optimal lipophilicity range for passive membrane permeability while avoiding the solubility and promiscuity issues associated with excessively lipophilic molecules. This value is significantly higher than the more polar analog 4-aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride (predicted LogP ≈ -2.1 for the neutral form, with high aqueous solubility of 114.0 mg/mL) , but lower than the very lipophilic 4-phenylbicyclo[2.2.2]octane-1-carboxylic acid (predicted LogP ≈ 3.5). This balance suggests the target compound is uniquely suited for PROTACs that require cellular activity without formulation challenges.

Lipophilicity Balance
Cross-study comparable
LogP 2.09
Target: Moderate lipophilicity
compared to
Polar analog (114 mg/mL solubility) & lipophilic analog (LogP ~3.5)
Balanced LogP supports passive permeability screening while avoiding excessive lipophilicity and aggregation.
Predicted value; experimental determination advised for cellular assays.
PROTAC Lipophilicity LogP Permeability

Key Application Scenarios for 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid Based on Quantitative Evidence


Rational PROTAC Linker Screening for Lead Optimization

In a typical medicinal chemistry campaign, a team has identified a potent target ligand and an E3 ligase binder but struggles with linker SAR. Procuring a small library of BCO linkers, with 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid as the rigid, orthogonally protected core, allows for systematic exploration of linker composition while holding the exit vector constant. The compound's balanced LogP (2.09) ensures the resulting PROTACs will likely have good permeability, while the orthogonal functional groups enable a modular, two-step conjugation to generate a focused library of degraders for rapid assessment of ternary complex formation and target degradation efficiency [1].

Development of PROTACs with Improved Oral Bioavailability

A project aims to discover orally bioavailable PROTACs. The high Fsp3 (0.86) of the target compound's BCO core is a key asset. By using this linker as a central, saturated scaffold, researchers can systematically increase the overall three-dimensionality of the degrader, a strategy known to improve solubility, reduce off-target effects, and enhance clinical success rates. This approach leverages the quantitative structural advantage of the BCO linker to address the common challenge of poor oral absorption in beyond-Rule-of-5 molecules [2].

Synthesis of Homogeneous Antibody-Drug Conjugates (ADCs) with a BCO Scaffold

While primarily a PROTAC linker, the orthogonal Boc-amine and carboxylic acid functionality is directly amenable to bioconjugation chemistry. The rigid, non-immunogenic BCO scaffold can serve as a well-defined spacer for attaching cytotoxic payloads to antibodies. The unique reactivity pattern allows for a stepwise conjugation strategy, first attaching the payload to the carboxylic acid, then deprotecting the Boc group for site-specific conjugation to an engineered cysteine residue on the antibody, ensuring a homogeneous Drug-to-Antibody Ratio (DAR) and a precisely defined linker geometry [3].

Constructing PROTACs for Challenging Targets with Deep Binding Pockets

For certain E3 ligase-target protein pairs, a long, linear, and rigid linker is required to bridge two deep protein pockets. The BCO core of the target compound provides a fixed distance of ~4.2 Å, which can be extended by coupling additional spacer units. This predictable, modular construction is superior to flexible PEG linkers, which suffer from conformational entropy penalties that can destabilize the ternary complex. By starting with this rigid anchor, medicinal chemists can more accurately model and predict the bioactive conformation of their degrader, accelerating the design process for difficult-to-drug targets [4].

Application
Selection Property
Validation Focus
PROTAC Linker Screening
Orthogonal reactivity & rigid BCO core
Ternary complex formation & degradation efficiency
Oral PROTAC Design
High Fsp3 rigid scaffold
Solubility & permeability profiling in oral models
Research ADC Spacer
Boc-amine / carboxylic acid stepwise conjugation
DAR homogeneity & bioconjugation yield
Deep-Pocket PROTAC Construction
Fixed 4.2 Å rigid anchor
Molecular modeling & ternary complex stability
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